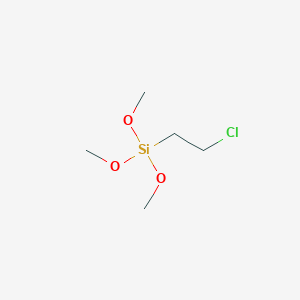

(2-Chloroethyl)trimethoxysilane

Beschreibung

(2-Chloroethyl)trimethoxysilane (Cl(CH₂)₂Si(OCH₃)₃) is a chlorinated organosilane compound characterized by a 2-chloroethyl group attached to a silicon atom with three methoxy substituents. Chlorinated organosilanes are widely used as coupling agents in surface modification, nanomaterials, and biomedical applications due to their reactivity with hydroxyl groups on substrates like glass, metals, and polymers .

Eigenschaften

CAS-Nummer |

18157-21-6 |

|---|---|

Molekularformel |

C5H13ClO3Si |

Molekulargewicht |

184.69 g/mol |

IUPAC-Name |

2-chloroethyl(trimethoxy)silane |

InChI |

InChI=1S/C5H13ClO3Si/c1-7-10(8-2,9-3)5-4-6/h4-5H2,1-3H3 |

InChI-Schlüssel |

CASYTJWXPQRCFF-UHFFFAOYSA-N |

SMILES |

CO[Si](CCCl)(OC)OC |

Kanonische SMILES |

CO[Si](CCCl)(OC)OC |

Andere CAS-Nummern |

18157-21-6 |

Synonyme |

(2-chloroethyl)trimethoxysilane |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Rubber Manufacturing

(2-Chloroethyl)trimethoxysilane is utilized in rubber formulations, particularly in the production of halogenated rubber compounds. Its role as a silane coupling agent enhances the interaction between the rubber matrix and inorganic fillers, leading to improved mechanical properties and thermal stability. Notable applications include:

- Vulcanization Processes : Enhances cross-linking efficiency, improving the strength and durability of rubber products.

- Rubber Articles : Used in manufacturing hoses, seals, tires, and electrical insulation materials .

Coatings

The compound is employed in various coating formulations due to its ability to improve adhesion and moisture resistance. Specific applications include:

- Architectural Coatings : Enhances the durability and weather resistance of exterior paints.

- Water-repellent Coatings : Provides hydrophobic properties to surfaces, making them resistant to moisture damage .

Adhesives

In adhesive formulations, (2-Chloroethyl)trimethoxysilane acts as a bonding agent that improves adhesion between dissimilar materials such as metals, glass, and plastics. Its applications include:

- Construction Adhesives : Used in the bonding of structural components where strong adhesion is critical.

- Automotive Adhesives : Enhances the durability of adhesives used in automotive assembly .

Composite Materials

The compound is integral in the development of composite materials, where it serves as a coupling agent that enhances the interfacial adhesion between fibers and matrices. Key applications include:

- Fiber-Reinforced Composites : Improves mechanical properties by promoting better bonding between fiber reinforcements (like glass or carbon fibers) and polymer matrices.

- Thermal Stability Enhancements : Contributes to improved thermal resistance in composite structures .

Case Study 1: Rubber Vulcanization

A study demonstrated that incorporating (2-Chloroethyl)trimethoxysilane into rubber formulations significantly improved tensile strength and elongation at break compared to traditional formulations without silanes. The study highlighted that silane-treated samples exhibited enhanced thermal stability, making them suitable for high-performance applications such as automotive tires.

Case Study 2: Architectural Coatings

Research on architectural coatings revealed that adding (2-Chloroethyl)trimethoxysilane increased the water repellency of paint films by over 30%. This improvement was attributed to the compound's ability to modify surface energy characteristics, leading to better performance in outdoor environments.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Rubber Manufacturing | Vulcanization, rubber articles | Improved mechanical properties |

| Coatings | Architectural coatings, water repellents | Enhanced durability and moisture resistance |

| Adhesives | Construction, automotive adhesives | Stronger adhesion between dissimilar materials |

| Composite Materials | Fiber-reinforced composites | Better interfacial adhesion and thermal stability |

Vergleich Mit ähnlichen Verbindungen

Examples :

- (3-N,N,N-Triethanolammoniopropyl)trimethoxysilane chloride

- (3-N,N-Dimethyl-3-N-n-octylammoniopropyl)trimethoxysilane chloride

Key Properties : - Cationic quaternary ammonium groups impart antibacterial and antiadhesive properties.

- Reduce bacterial adhesion by >3 orders of magnitude on modified glass surfaces .

Applications : - Antimicrobial coatings for medical devices and water treatment systems .

Allyltrimethoxysilane

Structure : CH₂=CHCH₂Si(OCH₃)₃

Key Properties :

- Allyl group enables radical polymerization or thiol-ene click chemistry.

- Lower density (0.95 g/mL) compared to chlorinated analogs .

Applications : - Crosslinking agent in silicone resins and rubbers.

- Surface modification of fillers in polymer composites .

Comparative Data Table

Hypothetical compound; properties inferred from analogs. *Examples from .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (2-Chloroethyl)trimethoxysilane with high purity?

- Methodology : Synthesis typically involves hydrochlorination of trimethoxysilane derivatives. Key parameters include:

- Catalyst selection : Acidic or metal catalysts (e.g., Pt/C) to optimize chloroethyl group attachment .

- Reaction temperature : Controlled between 80–120°C to prevent premature hydrolysis of methoxy groups .

- Purification : Use fractional distillation under reduced pressure (e.g., 10–20 mmHg) to isolate the product from byproducts like bis(2-chloroethyl)amines .

- Quality control : Validate purity via GC-MS or NMR, monitoring for residual chlorinated intermediates.

Q. How can the hydrolytic stability of (2-Chloroethyl)trimethoxysilane be experimentally assessed?

- Protocol :

Prepare aqueous-ethanol solutions (pH 4–10) to simulate hydrolysis under varying conditions.

Monitor silanol (Si-OH) formation via FTIR (peaks at 3200–3600 cm⁻¹) and quantify residual methoxy groups using <sup>29</sup>Si NMR .

Track kinetics by measuring hydrolysis half-life (t1/2) at 25°C and 50°C .

- Key factors : Humidity, pH, and solvent polarity significantly influence hydrolysis rates.

Q. What safety protocols are essential for handling (2-Chloroethyl)trimethoxysilane in laboratory settings?

- Guidelines :

- Ventilation : Use fume hoods to avoid inhalation of volatile chloroethyl derivatives (LC50 data suggests acute toxicity ).

- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (flash point ~141°C) and skin corrosion risks .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do contradictory reports on the reactivity of (2-Chloroethyl)trimethoxysilane with polar surfaces arise, and how can they be resolved?

- Analysis : Discrepancies often stem from:

- Surface pretreatment : Hydroxylated vs. non-hydroxylated substrates yield varying silane grafting densities .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to non-polar solvents .

- Resolution : Use XPS or ToF-SIMS to quantify surface-bound silane layers and correlate with solvent polarity indices.

Q. What experimental designs are optimal for studying the crosslinking efficiency of (2-Chloroethyl)trimethoxysilane in hybrid polymers?

- Design :

- Factorial approach : Vary silane concentration (1–5 wt%), curing temperature (60–120°C), and catalyst (e.g., dibutyltin dilaurate) .

- Characterization : Measure crosslink density via solvent swelling (ASTM D2765) and dynamic mechanical analysis (DMA) to assess Tg shifts.

- Data interpretation : Use Arrhenius plots to model curing kinetics and identify rate-limiting steps.

Q. How can pressure-swing distillation (PSD) be optimized to separate (2-Chloroethyl)trimethoxysilane from methanol azeotropes?

- Strategy :

- Phase equilibria modeling : Use NRTL or UNIQUAC models to predict vapor-liquid equilibria at 0.5–2 bar .

- PSD parameters :

- First column: High pressure (1.5 bar) to break the azeotrope.

- Second column: Low pressure (0.3 bar) for final purification .

- Validation : Compare experimental vs. simulated purity using GC-FID.

Data Contradiction and Resolution

Q. Why do some studies report conflicting thermal stability thresholds for (2-Chloroethyl)trimethoxysilane?

- Root cause : Degradation pathways vary with heating rate (e.g., TGA at 5°C/min vs. 20°C/min). Rapid heating may mask intermediate decomposition .

- Mitigation : Conduct isothermal TGA at 150–200°C for 24 hours to observe long-term stability.

Q. How can discrepancies in silane grafting efficiency on metallic substrates be reconciled?

- Hypothesis testing :

- Surface roughness : AFM to correlate grafting density with substrate topography.

- Competitive adsorption : Use QCM-D to track silane vs. solvent adsorption in real-time .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.